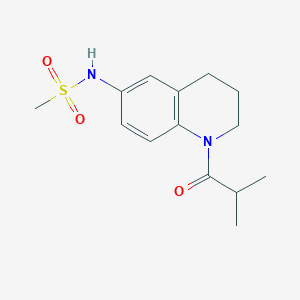
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, also known as IBTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. IBTQ is a tetrahydroquinoline derivative that has been synthesized through a multi-step process involving various reagents and solvents. Additionally, this paper will list future directions for the research and development of IBTQ.
Wissenschaftliche Forschungsanwendungen
Oxidation and Reactivity Studies
Research by Hoshino et al. (2001) explored the oxidation of N-acyl- and N-methanesulfonyl tetrahydro-7-methoxyisoquinolin-6-ols, leading to the quantitative production of compounds that could undergo further transformations depending on the substituents involved. This study highlights the versatility of sulfonamide derivatives in facilitating diverse chemical reactions, which could be applied in the synthesis of complex molecules (Hoshino, Suzuki, & Ogasawara, 2001).
Enzyme Inhibition for Drug Discovery
Quinolinyl sulfonamides have been identified as potent inhibitors of methionine aminopeptidase (MetAP), a target for antibacterial and cancer therapies, as shown in a study by Huang et al. (2006). This suggests the potential pharmaceutical applications of sulfonamide derivatives in targeting specific enzymes involved in disease processes (Huang, Xie, Ma, Hanzlik, & Ye, 2006).
Antimicrobial Activity
A study by Fadda et al. (2016) on the synthesis of novel N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives demonstrated their antimicrobial and antifungal activities. These findings reveal the potential of sulfonamide derivatives in developing new antimicrobial agents, highlighting the significance of such compounds in addressing resistance to existing drugs (Fadda, El-Mekawy, & AbdelAal, 2016).
Antioxidant Property Exploration
Lakshman et al. (2020) synthesized an anthraquinone analogue, 2-chloro-5-(methylsulfonamide) anthraquinone, and assessed its antioxidant properties. The study provides insights into the role of sulfonamide derivatives in enhancing antioxidant activity, suggesting potential applications in developing therapies for oxidative stress-related diseases (Lakshman, Murthy, & Rao, 2020).
Synthesis Techniques and Catalytic Applications
Grudova et al. (2020) reported on the synthesis and characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, showcasing the importance of F⋯O interactions. This study illustrates the advanced techniques in organic synthesis and the role of sulfonamide derivatives in facilitating complex reactions, which could be beneficial in the synthesis of new materials or catalysts (Grudova, Gil, Khrustalev, Nikitina, Sinelshchikova, Grigoriev, Kletskov, Frontera, & Zubkov, 2020).
Eigenschaften
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10(2)14(17)16-8-4-5-11-9-12(6-7-13(11)16)15-20(3,18)19/h6-7,9-10,15H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWPKGIAABFVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

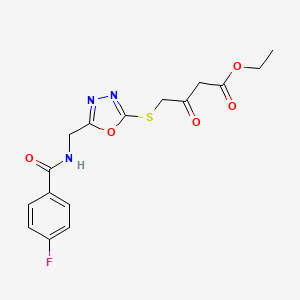
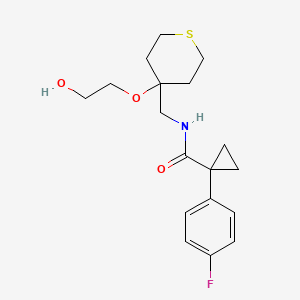

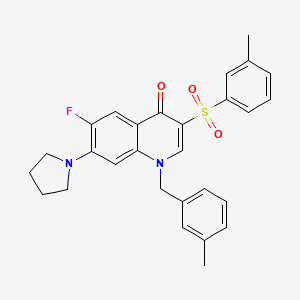
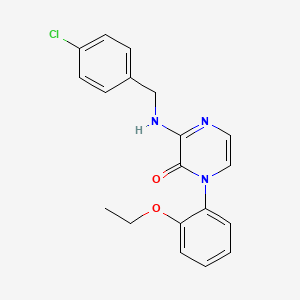



![(R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B2569542.png)
![(E)-N-[2-(5-Chloro-1-benzothiophen-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2569543.png)

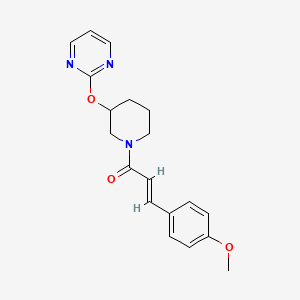
![6-(3-methoxypropyl)-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2569550.png)
